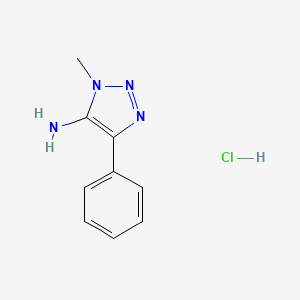

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride

Description

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 1, a phenyl group at position 4, and an amine at position 5, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions or cycloaddition strategies, as evidenced by similar triazole derivatives in the literature .

Properties

Molecular Formula |

C9H11ClN4 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

3-methyl-5-phenyltriazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H10N4.ClH/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7;/h2-6H,10H2,1H3;1H |

InChI Key |

WKRJSYZAPDIZTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The foundational step in synthesizing 1,2,3-triazoles involves the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), which efficiently produces 1,4-disubstituted 1,2,3-triazoles.

- Reactants: Phenylacetylene and methyl azide (prepared in situ from methyl iodide and sodium azide).

- Catalyst: Copper(I) salts such as CuI or CuSO₄ with a reducing agent like sodium ascorbate.

- Conditions: Typically performed in aqueous or mixed solvent systems at room temperature or mild heating.

- Outcome: Formation of 1-methyl-4-phenyl-1H-1,2,3-triazole in high yields (around 76–82%).

Methylation of the Triazole

To obtain the methylated derivative at the N-1 position, methyl iodide (MeI) is employed:

- Dissolve the triazole in a polar aprotic solvent such as DMSO.

- Add methyl iodide (MeI) and stir at room temperature for several hours.

- The methylation predominantly occurs at the N-1 nitrogen, yielding 1-methyl-4-phenyl-1H-1,2,3-triazole.

- The methylation step typically yields around 80%, confirmed via NMR (δ ~4.13 ppm for N-CH₃) and mass spectrometry.

Functionalization at the 5-Position

Amination at the 5-Position

The amino group at the 5-position can be introduced via nucleophilic substitution or through direct amination strategies:

Method A: Direct Amination via Nucleophilic Attack

- The 1-methyl-4-phenyl-1H-1,2,3-triazole can be subjected to electrophilic amination reagents under controlled conditions.

- Alternatively, the use of ammonia or amines in the presence of catalysts can facilitate substitution at the 5-position, although this method is less common due to the aromatic stability of the triazole ring.

Method B: Transamination via Nucleophilic Substitution

- A more reliable approach involves initial formation of a suitable precursor, such as a halogenated or activated intermediate at the 5-position, followed by nucleophilic substitution with ammonia or primary amines.

Synthesis of 5-Amino-1H-1,2,3-Triazoles

Recent studies have demonstrated that 5-amino-1H-1,2,3-triazoles can be synthesized via the addition of acetonitrile derivatives to azides, followed by cyclization and aromatization.

Formation of the Hydrochloride Salt

Once the amino group at the 5-position is introduced, conversion to the hydrochloride salt is straightforward:

- Dissolve the free amine in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl dropwise.

- The salt precipitates out and is isolated by filtration.

- The product, 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride , is dried under vacuum.

- Typically yields are high (>85%), with the salt confirmed via IR (N–H stretch), NMR (disappearance of free amine signals), and elemental analysis.

Summary of the Preparation Route

Notes and Precautions

- Reactivity: The azide-alkyne cycloaddition is highly efficient but requires careful handling of azides due to their potential explosiveness.

- Purification: Column chromatography and recrystallization are standard for purification.

- Safety: Methyl iodide is toxic and volatile; proper ventilation and protective equipment are essential.

- Yield Optimization: Using high-purity reagents and inert atmospheres can improve yields.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in the synthesis of other compounds.

Reduction: Reduction reactions can be used to modify the triazole ring, leading to the formation of different derivatives.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Scientific Research Applications

1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

The following sections compare 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride with structurally related triazole derivatives, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues with Varying Substituents

A. Substituent Position and Ring Type

- 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (CAS: 3357-30-0): This isomer differs in the triazole ring type (1,2,4-triazole vs. 1,2,3-triazole), leading to altered electronic properties and hydrogen-bonding patterns. The 1,2,4-triazole derivatives are less common in pharmaceutical applications but may exhibit distinct reactivity in nucleophilic substitution reactions .

- However, this substitution reduces solubility in aqueous media .

B. Substituent Functionalization

- 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f): The benzyl group at position 1 and fluoro-methylphenyl substituent at position 5 increase lipophilicity, favoring membrane permeability. This compound exhibited a high synthesis yield (>99%) via Buchwald-Hartwig coupling .

- N-(2-Fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine: Incorporation of a piperazine-carbonyl moiety expands the compound’s hydrogen-bonding capacity, making it a candidate for kinase inhibition studies.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Substituents |

|---|---|---|---|---|

| Target compound | ~229.7* | Not reported | High (hydrochloride salt) | 1-Me, 4-Ph, 5-NH2·HCl |

| 1-tert-Butyl-4-phenyl-1H-1,2,3-triazol-5-amine | 229.3 | 228–229 | Moderate (neutral amine) | 1-t-Bu, 4-Ph, 5-NH2 |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 275.3 | 216–217 | Low (neutral amine) | 1-Bn, 4-Ph, 5-NH2 |

| 1-Methyl-1H-1,2,3-triazol-5-amine hydrochloride | 215.25 | Not reported | High | 1-Me, 5-NH2·HCl |

*Calculated based on molecular formula C9H11N4·HCl.

Biological Activity

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride (CAS No. 2551118-74-0) is a heterocyclic compound belonging to the triazole class, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in various fields including antimicrobial and antiviral research, as well as its role in developing new pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClN4 |

| Molecular Weight | 210.7 g/mol |

| CAS Number | 2551118-74-0 |

| Purity | 95% |

The biological activity of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride primarily involves its interaction with specific molecular targets. The triazole ring allows for the formation of hydrogen bonds and coordination with metal ions, which can inhibit enzyme activity and disrupt cellular processes. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antiviral Potential

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell processes.

Research Findings

A recent investigation highlighted the compound's effectiveness in vitro against several viruses, suggesting its potential role in antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride. Variations in the phenyl and methyl groups significantly influence its reactivity and biological effects.

Comparative Analysis

Comparative studies with similar compounds such as 1-phenyl-1H-triazole reveal that the presence of both methyl and phenyl groups enhances stability and reactivity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenyl-triazole | Methyl and phenyl groups | Moderate antimicrobial activity |

| 4-Phenyltriazole | Lacks methyl group | Lower reactivity |

| 1-Methyltriazole | Single methyl group | Reduced stability |

Applications in Medicinal Chemistry

The compound's potential applications extend into various domains of medicinal chemistry:

Pharmaceutical Development

Research indicates that 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine hydrochloride could serve as a lead compound for developing new pharmaceuticals aimed at treating infections and possibly cancer.

Agrochemical Use

This triazole derivative is also explored for its potential use in agrochemicals, showcasing its versatility beyond pharmaceutical applications.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and triazole NH (δ 8.1–8.5 ppm, broad). Methyl groups resonate at δ 2.5–3.0 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 235.1 (calculated) with isotopic clusters confirming chlorine presence .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm functional groups .

What computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Advanced Research Focus

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Optimize Geometry : Predict bond lengths (e.g., 1.38 Å for triazole C-N) and angles, aligning with crystallographic data .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the triazole ring .

- Solvent Effects : PCM models simulate polarity-dependent stability, showing enhanced solubility in DMSO .

How is the crystal structure determined, and what challenges arise during refinement?

Q. Advanced Research Focus

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXL refines structures with R-factor < 0.05 for high-resolution data .

- Challenges : Twinning or disorder in the phenyl group requires iterative refinement (SHELXPRO) and electron density map analysis .

- Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., torsion angles within ±5°) .

How can conflicting biological activity data (e.g., IC50 variability) be resolved?

Advanced Research Focus

Discrepancies in IC50 values (e.g., anticancer assays) may arise from:

- Assay Conditions : Varying pH or serum content (e.g., 10% FBS vs. serum-free media) alters compound stability .

- Cell Lines : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity due to steroid sulfatase overexpression compared to MCF-7 .

- Data Normalization : Use Z’-factor > 0.5 to validate assay robustness and include positive controls (e.g., Irosustat for enzyme inhibition) .

What mechanistic insights explain the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the triazole NH and catalytic residues (e.g., Tyr 181 in steroid sulfatase) .

- Kinetic Studies : Lineweaver-Burk plots indicate non-competitive inhibition (Km unchanged, Vmax reduced) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) tracks sublocalization via confocal microscopy, showing nuclear accumulation in HeLa cells .

How do tautomerism and dynamic effects complicate spectroscopic interpretation?

Q. Advanced Research Focus

- Tautomeric Equilibria : The triazole ring exists in 1H- and 2H-tautomers, causing split NMR peaks (e.g., δ 8.1 vs. 8.3 ppm). Use variable-temperature NMR (VT-NMR) at 25–80°C to observe coalescence .

- Dynamic NMR : Exchange cross-peaks in 2D EXSY spectra quantify tautomerization rates (k ~ 10³ s⁻¹ in DMSO-d6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.